molecular formula C6H12Cl2N4 B13555599 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride

Cat. No.: B13555599
M. Wt: 211.09 g/mol
InChI Key: UMUHRMMEQWFVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a compound that features a pyrrolidine ring fused with a triazole ring, forming a unique heterocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrolidine derivatives with triazole-forming reagents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.09 g/mol

IUPAC Name

4-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride

InChI

InChI=1S/C6H10N4.2ClH/c1-2-7-3-6(1)10-4-8-9-5-10;;/h4-7H,1-3H2;2*1H

InChI Key

UMUHRMMEQWFVTI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2C=NN=C2.Cl.Cl

Origin of Product

United States

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